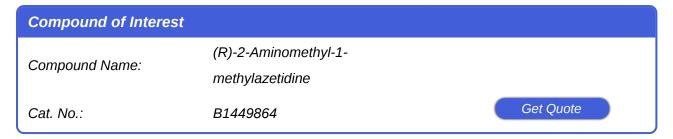


# Spectroscopic and Spectrometric Analysis of (R)-2-Aminomethyl-1-methylazetidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-2-Aminomethyl-1-methylazetidine. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic and spectrometric characteristics based on the analysis of structurally similar compounds and established principles of these analytical techniques. It also outlines the standard experimental protocols for acquiring such data.

#### **Predicted Spectroscopic and Spectrometric Data**

The following tables summarize the predicted NMR and mass spectrometry data for **(R)-2-Aminomethyl-1-methylazetidine**. These predictions are based on the known chemical shifts and fragmentation patterns of related azetidine and N-methylated amine compounds.

### Table 1: Predicted <sup>1</sup>H NMR Data for (R)-2-Aminomethyl-1-methylazetidine



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H1'	2.5 - 2.8	m	-	2H
H2	3.0 - 3.3	m	-	1H
H3	1.8 - 2.1	m	-	2H
H4	2.9 - 3.2	t	~7-8	2H
N-CH₃	2.2 - 2.4	S	-	3H
NH <sub>2</sub>	1.2 - 1.8	br s	-	2H

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Note: "m" denotes multiplet, "t" denotes triplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: Predicted <sup>13</sup>C NMR Data for (R)-2-Aminomethyl-

1-methylazetidine

Carbon	Predicted Chemical Shift (δ, ppm)	
C1'	45 - 50	
C2	60 - 65	
C3	20 - 25	
C4	55 - 60	
N-CH₃	40 - 45	

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

## Table 3: Predicted Mass Spectrometry Data for (R)-2-Aminomethyl-1-methylazetidine



m/z	Predicted Relative Intensity	Proposed Fragment	
114	High	[M] <sup>+</sup> (Molecular Ion)	
99	Medium	[M - CH <sub>3</sub> ]+	
84	High	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>	
70	Medium	[Azetidine ring fragmentation]	
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	
44	Medium	[CH2NH2]+	

Ionization Mode: Electron Ionization (EI).

#### **Experimental Protocols**

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as **(R)-2-Aminomethyl-1-methylazetidine**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Dissolve approximately 5-10 mg of (R)-2-Aminomethyl-1-methylazetidine in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
  - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
  - Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
  - Pulse Program: zg30.
  - o Number of Scans: 16.



Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 16 ppm.

• Temperature: 298 K.

<sup>13</sup>C NMR Spectroscopy:

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

Pulse Program: zgpg30 (proton-decoupled).

Number of Scans: 1024 or more, depending on sample concentration.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 240 ppm.

Temperature: 298 K.

#### Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of (R)-2-Aminomethyl-1-methylazetidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization Gas Chromatography-Mass Spectrometry EI-GC-MS):
  - GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 μm.
  - Inlet Temperature: 250°C.
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.







o Carrier Gas: Helium at a constant flow of 1 mL/min.

• MS Ion Source Temperature: 230°C.

• MS Quadrupole Temperature: 150°C.

Electron Energy: 70 eV.

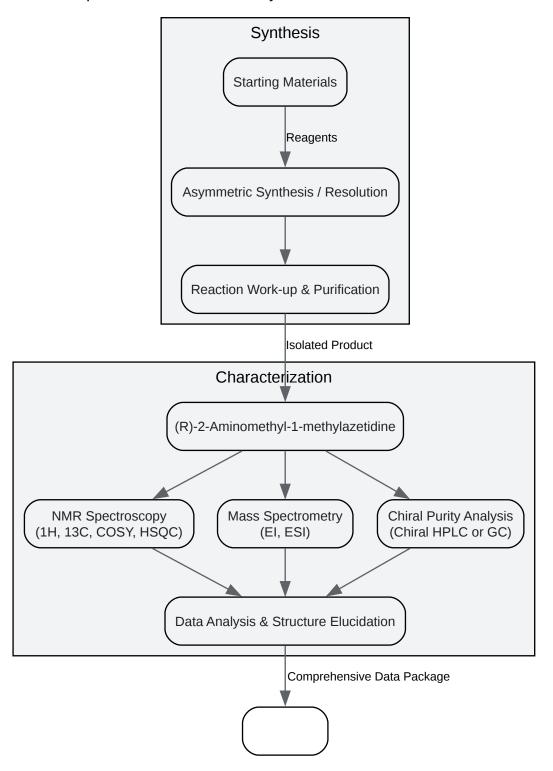
Mass Range: m/z 40-400.

#### **Visualizations**

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chiral amine like **(R)-2-Aminomethyl-1-methylazetidine**.



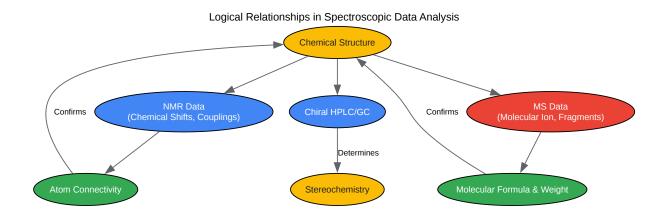
#### Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of a chiral amine.





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Caption: Interrelation of analytical data for structural elucidation.

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